5-Bromo-1H-indazole is an indazole derivative showing potential use in pain treatment. Research suggests it binds to the allosteric site of the enzyme gyrase, a DNA topoisomerase responsible for controlling DNA supercoiling. This binding disrupts ATP binding and inhibits DNA unwinding, leading to decreased DNA synthesis and cell division []. Additionally, 5-bromo-1H-indazole exhibits high binding affinity to the allosteric site of adenylate cyclase, an enzyme involved in signal transduction pathways. This interaction increases cAMP levels and contributes to antinociceptive (pain-relieving) effects [].
While research on 5-bromo-1H-indazole is ongoing, preliminary studies have explored its potential applications in various therapeutic areas beyond pain management. These include:
5-Bromo-1H-indazole is a heterocyclic compound characterized by a bromine atom attached to the 5-position of the indazole ring system. Its molecular formula is with a molecular weight of approximately 197.03 g/mol. Indazoles are known for their diverse biological activities and are often utilized in medicinal chemistry due to their ability to interact with various biological targets.
Research indicates that 5-bromo-1H-indazole exhibits notable biological activities, including:
Several methods exist for synthesizing 5-bromo-1H-indazole:
5-Bromo-1H-indazole has several applications:
Studies have shown that 5-bromo-1H-indazole interacts with multiple biological targets:
Several compounds share structural similarities with 5-bromo-1H-indazole, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-1H-indazole | Bromine at the 6-position | Different reactivity patterns due to bromine placement |
| 5-Nitro-1H-indazole | Nitro group at the 5-position | Exhibits different biological activities |
| 5-Chloro-1H-indazole | Chlorine instead of bromine | Varies in solubility and reactivity |
| 5-Bromo-1H-indazole-3-carboxylic acid | Carboxylic acid group at position 3 | Enhanced water solubility and potential bioactivity |
These compounds highlight the versatility of indazole derivatives and their potential applications in medicinal chemistry.
The specific development of brominated indazole derivatives, including 5-bromo-1H-indazole, arose from the need to create more reactive intermediates capable of participating in modern synthetic methodologies. The biological and medicinal properties of indazoles prompted enormous research aimed at developing synthetic routes to these heterocycles, with halogenated variants becoming particularly valuable due to their enhanced reactivity profiles. The evolution of cross-coupling chemistry in the late twentieth century further amplified interest in brominated heterocycles, as these compounds proved exceptional substrates for palladium-catalyzed transformations.
Research into indazole derivatives has intensified significantly in recent decades, driven by their diverse pharmacological activities including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-human immunodeficiency virus activities. The systematic exploration of substituted indazoles has revealed that the positioning and nature of substituents dramatically influence both synthetic accessibility and biological activity, establishing 5-bromo-1H-indazole as a strategically important derivative within this chemical class.
5-Bromo-1H-indazole possesses the molecular formula C₇H₅BrN₂ with a molecular weight of 197.03 atomic mass units. The compound features a bicyclic ring structure consisting of a pyrazole ring fused with a benzene ring, characteristic of all indazole derivatives. The strategic placement of the bromine atom at the 5-position of the indazole core significantly influences the compound's electronic properties and reactivity patterns.
The structural classification of 5-bromo-1H-indazole falls within the broader category of heterocyclic aromatic organic compounds, specifically as a halogenated indazole derivative. The compound exists primarily in the 1H-indazole tautomeric form, which is thermodynamically more stable than the 2H-indazole alternative. This tautomeric preference significantly impacts the compound's chemical behavior and synthetic applications.
| Structural Parameter | Value/Description |
|---|---|
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| Ring System | Bicyclic (pyrazole + benzene) |
| Substitution Pattern | 5-bromo substitution |
| Tautomeric Form | 1H-indazole (predominant) |
| Aromatic Character | Fully aromatic system |
The electronic properties of 5-bromo-1H-indazole are influenced by the electron-withdrawing nature of the bromine substituent, which affects the compound's nucleophilicity and electrophilicity patterns. The bromine atom's position at the 5-carbon creates a site of enhanced reactivity that facilitates various synthetic transformations, particularly those involving metal-catalyzed cross-coupling reactions.
The amphoteric nature characteristic of indazole derivatives is retained in 5-bromo-1H-indazole, allowing the compound to be protonated to form an indazolium cation or deprotonated to generate an indazolate anion. This acid-base behavior contributes to the compound's versatility in different synthetic environments and reaction conditions.
5-Bromo-1H-indazole demonstrates exceptional significance in organometallic chemistry, particularly as a substrate for palladium-catalyzed cross-coupling reactions. The compound's bromine atom serves as an excellent leaving group in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with various boronic acids. Research has demonstrated that 5-bromoindazoles bearing alkyl or acyl groups at either the N-1 or N-2 positions are suitable substrates for Suzuki cross-coupling reactions with pyrrole and thiophene boronic acids.
The synthetic utility of 5-bromo-1H-indazole extends beyond simple cross-coupling reactions to encompass a diverse array of chemical transformations. The compound can participate in substitution reactions, including nucleophilic substitution and electrophilic substitution, leading to the formation of substituted indazoles with varied functional group patterns. Additionally, the bromine atom enables participation in cross-coupling reactions such as Suzuki coupling and Stille coupling to form biaryl compounds, expanding the structural diversity accessible from this starting material.
| Reaction Type | Products | Catalyst/Conditions | Yield Range |
|---|---|---|---|
| Suzuki Coupling | Heteroaryl indazoles | Pd(dppf)Cl₂/K₂CO₃ | 30-98% |
| Nucleophilic Substitution | Substituted indazoles | Various nucleophiles | Variable |
| Cyclization Reactions | Fused heterocycles | Various conditions | Moderate-Good |
| Reduction Reactions | Debrominated products | NaBH₄ or H₂/catalyst | Good |
The compound's significance in synthetic chemistry is further highlighted by its role as a building block for accessing complex heterocyclic architectures. Cyclization reactions involving 5-bromo-1H-indazole can form fused or bridged heterocyclic compounds, providing pathways to structurally diverse molecular frameworks. The brominated position also enables oxidation reactions to form corresponding indazole N-oxides or other oxidized derivatives, expanding the functional group transformations possible from this versatile starting material.
Recent developments in indazole-derived N-heterocyclic carbenes have identified 5-bromo-1H-indazole as a precursor for sterically-hindered carbene ligands, demonstrating its relevance in modern organometallic catalyst design. These applications highlight the compound's continued importance in advancing synthetic methodologies and catalyst development.
The systematic nomenclature of 5-bromo-1H-indazole follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's full chemical name precisely describes its structural features: the "5-bromo" designation indicates the bromine substituent's position on the benzene ring portion of the indazole system, while "1H-indazole" specifies the tautomeric form and core heterocyclic structure.
The compound is registered under Chemical Abstracts Service number 53857-57-1, providing a unique identifier for database searches and regulatory documentation. This registration number facilitates accurate identification across different chemical databases and supplier catalogs, ensuring consistency in commercial and research applications.
| Identification System | Identifier |
|---|---|
| Chemical Abstracts Service Number | 53857-57-1 |
| European Community Number | 626-190-0 |
| ChEMBL Identifier | CHEMBL16425 |
| DSSTox Substance Identifier | DTXSID50354020 |
| Nikkaji Number | J1.536.246D |
| Wikidata Identifier | Q72457216 |
Alternative nomenclature systems may refer to the compound using slight variations in naming conventions, but the core structural description remains consistent across different sources. The compound's identification in various chemical databases utilizes standardized molecular descriptors, including the International Chemical Identifier and Simplified Molecular Input Line Entry System representations, which provide computer-readable formats for structural information.
The registration and identification systems for 5-bromo-1H-indazole reflect its established position within the broader chemical literature and commercial availability. The compound's presence in multiple database systems indicates its recognized importance in synthetic chemistry and its accessibility for research and industrial applications. These standardized identification methods ensure accurate communication about the compound across different scientific and commercial contexts, facilitating its continued use in advancing heterocyclic chemistry research and applications.
Corrosive;Irritant